Cas no 55324-06-6 (1H-1,2,3-Triazole, 4-methyl-5-phenyl-)

1H-1,2,3-Triazole, 4-methyl-5-phenyl- structure
55324-06-6 structure
Product Name:1H-1,2,3-Triazole, 4-methyl-5-phenyl-
CAS-nummer:55324-06-6
MF:C9H9N3
MW:159.187861204147
MDL:MFCD13172421
CID:352231
PubChem ID:12207442
Update Time:2025-04-19

1H-1,2,3-Triazole, 4-methyl-5-phenyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-1,2,3-Triazole, 4-methyl-5-phenyl-
    • 4-methyl-5-phenyl-2H-triazole
    • 4-methyl-5-phenyl-1H-1,2,3-triazole
    • 4-Methyl-5-phenyl-2H-1,2,3-triazole
    • EN300-734281
    • 4-methyl-5-phenyl-1,2,3-triazole
    • SCHEMBL2387037
    • CHEMBL2146497
    • BOGNPBISACKTBA-UHFFFAOYSA-N
    • SCHEMBL10166458
    • DTXSID90480473
    • 55324-06-6
    • MDL: MFCD13172421
    • Inchi: 1S/C9H9N3/c1-7-9(11-12-10-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11,12)
    • InChI-sleutel: BOGNPBISACKTBA-UHFFFAOYSA-N
    • LACHT: N1=C(C(C)=NN1)C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 159.07977
  • Monoisotopische massa: 159.079647300g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 1
  • Complexiteit: 143
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.7
  • Topologisch pooloppervlak: 41.6Ų

Experimentele eigenschappen

  • PSA: 41.57

1H-1,2,3-Triazole, 4-methyl-5-phenyl- Prijsmeer >>

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